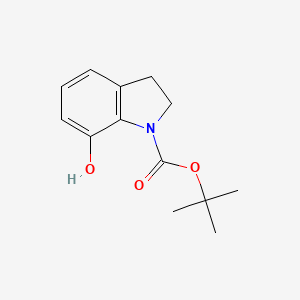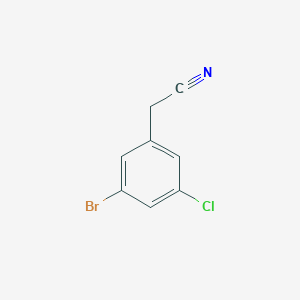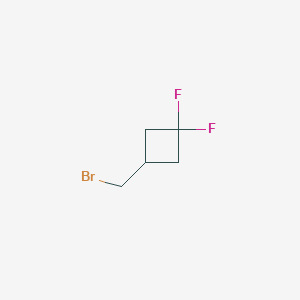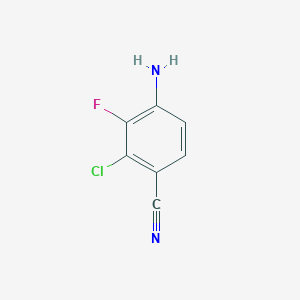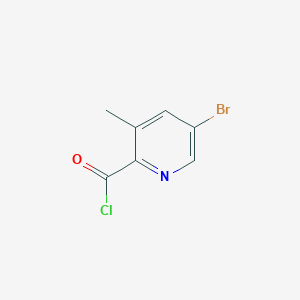
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
Übersicht
Beschreibung
“7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is a chemical compound with the CAS Number: 1126823-41-3 . It has a molecular weight of 191.25 .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives has been a subject of research due to their pharmacological importance . The synthesis process can be cumbersome due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Heterogeneous catalytic condensation of aniline with acetone has been employed for the synthesis .Molecular Structure Analysis
The molecular formula of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” is C12H14FN . The InChI code is 1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline” include a molecular weight of 191.25 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
A significant application of fluoroquinolones, a class related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, is their use as antimicrobial agents. They are known for their broad and potent activities against gram-negative bacilli and cocci, showing promise in controlling experimentally induced systemic infections (Wolfson & Hooper, 1985). Additionally, novel antibacterial 8-chloroquinolones, related to this compound, have shown significant potency against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Antimycobacterial Activities
Fluoroquinolone derivatives, similar in structure to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been researched for their antimycobacterial properties. Studies have shown their effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains, indicating their potential in treating tuberculosis (Senthilkumar et al., 2009).
Fluorescent Probes and Derivatization Reagents
Certain derivatives of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline have been explored as fluorescent probes due to their high fluorescence quantum yields, large Stokes shifts, and thermal/photochemical stability. These properties make them suitable for polymer characterization and other demanding applications (van den Berg, Jager & Picken, 2006). Also, compounds like phanquinone, structurally related to 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, have been used as fluorescent pre-chromatographic derivatization reagents for liquid chromatographic analyses (Gatti et al., 2002).
Potential in Neuropharmacology
A derivative of isoquinoline, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, has shown antidepressant-like action in rodent studies. Its mechanism appears to involve modulation of the glutamatergic/GABAergic systems, which are crucial in neuropharmacology (Pesarico et al., 2017).
Antitumor Activities
Quinoline derivatives have been evaluated for their antitumor activities. Studies on compounds like 7-fluoro-4-anilinoquinolines have shown significant antiproliferative activities against various cancer cell lines, suggesting their potential as antitumor agents (Liu et al., 2015).
Eigenschaften
IUPAC Name |
7-fluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZTCUTBNTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



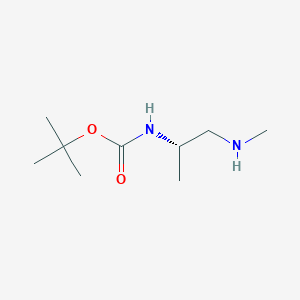
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)
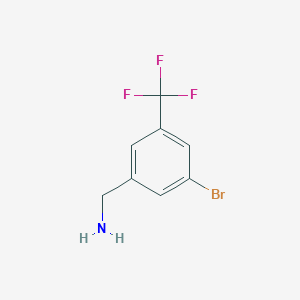
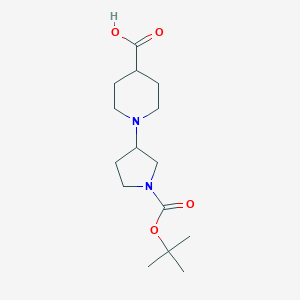
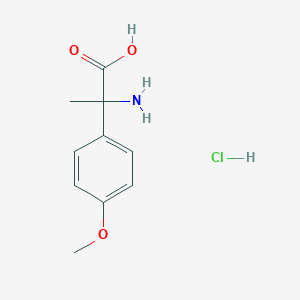
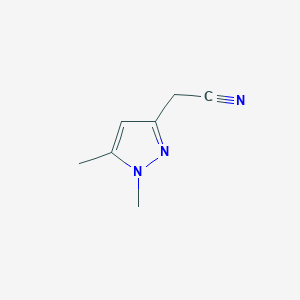
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
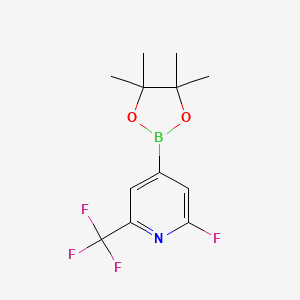
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)
